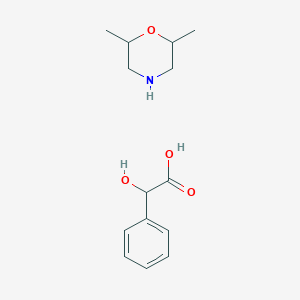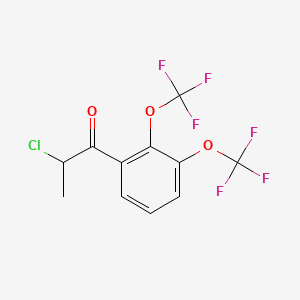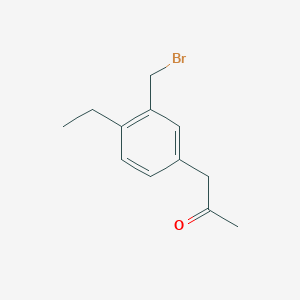
1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromomethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-ethylacetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The bromination occurs selectively at the benzylic position, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It may be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The ketone group can participate in various reactions, including reduction to form alcohols or oxidation to form carboxylic acids. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromomethylphenyl)propan-2-one: Similar structure but lacks the ethyl group.
1-(3-Methyl-4-bromophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-(Chloromethyl)-4-ethylphenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(3-(Bromomethyl)-4-ethylphenyl)propan-2-one is unique due to the presence of both a bromomethyl group and an ethyl group on the phenyl ring
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-3-11-5-4-10(6-9(2)14)7-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
OOEFWNYPYOUELY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


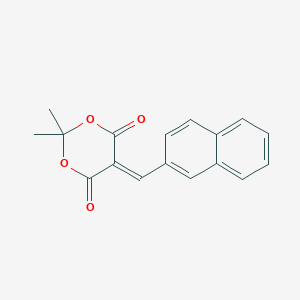
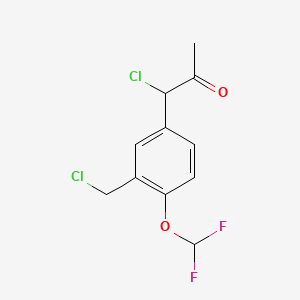
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)
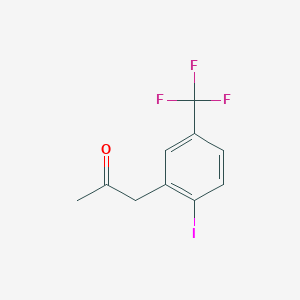
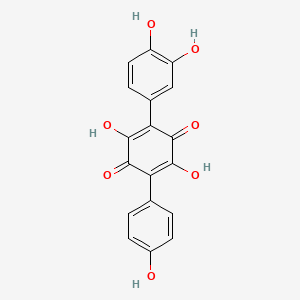
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
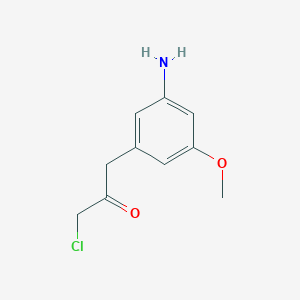
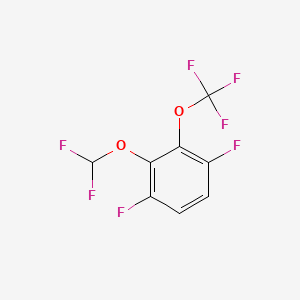
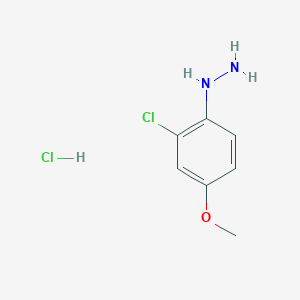
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)

